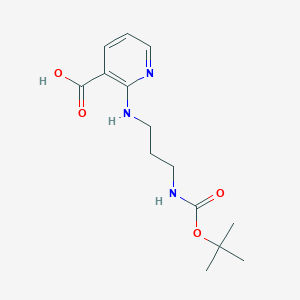

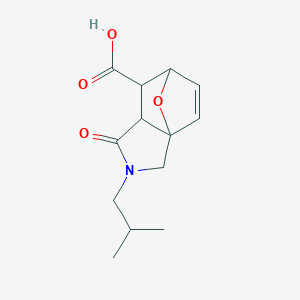

![molecular formula C16H15N3 B1303714 2-[4-(2,5-二甲基-1H-吡咯-1-基)苄基]-丙二腈 CAS No. 771552-11-5](/img/structure/B1303714.png)

2-[4-(2,5-二甲基-1H-吡咯-1-基)苄基]-丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile” is a chemical compound that has been studied for its potential biological activity . It is part of a series of compounds that have been prepared and evaluated for antibacterial activity . Some of these compounds have also shown strong antibacterial and antitubercular properties .

Synthesis Analysis

The compounds of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis

The molecular structure of these compounds has been thoroughly characterized . The results of a molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .Chemical Reactions Analysis

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .科学研究应用

Antibacterial Activity

This compound has been used in the synthesis of new heterocycles that have been evaluated for their antibacterial activity . Some of these synthesized molecules have shown strong antibacterial properties .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized molecules using this compound have also demonstrated antitubercular properties .

Inhibition of Enoyl ACP Reductase

The compound has been used in the synthesis of molecules that have been tested for in vitro inhibition of the enzyme Enoyl ACP Reductase . This enzyme is a key component in the fatty acid synthesis pathway of bacteria, and its inhibition can lead to effective antibacterial treatments .

Inhibition of DHFR Enzymes

The synthesized molecules have also been tested for their ability to inhibit Dihydrofolate Reductase (DHFR) enzymes . DHFR is an essential enzyme in DNA synthesis, and its inhibition can lead to the development of effective treatments for various diseases .

Pharmacological Activity

1,2,5-Oxadiazol-3-amines with a heterocyclic substituent in the 4-position, which can be synthesized using this compound, are being intensively investigated for their valuable pharmacological activity .

Synthesis of Biologically Active Compounds

The compound has been used as a starting material for the synthesis of compounds with biological activity . These synthesized compounds could have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

Cell Culture Studies

The compound has been used in cell culture studies to investigate the metabolism of cells under supplemented conditions . This could lead to a better understanding of cellular processes and the development of effective treatments for various diseases .

Enhancement of Cell-Specific Productivity

The compound has been found to enhance the cell-specific productivity in batch cultures . This could have significant implications in biotechnology and pharmaceutical manufacturing .

作用机制

Target of Action

The primary targets of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial fatty acid synthesis and folate metabolism .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to disruption in essential biochemical pathways . This includes the inhibition of fatty acid synthesis, leading to defective cell membrane production, and the disruption of folate metabolism, affecting DNA replication .

属性

IUPAC Name |

2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-8,15H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJYPVWFJHUBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CC(C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377347 |

Source

|

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile | |

CAS RN |

771552-11-5 |

Source

|

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

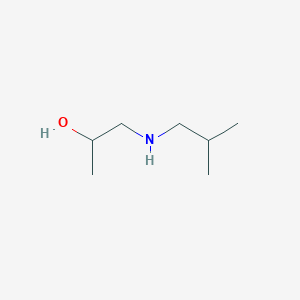

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

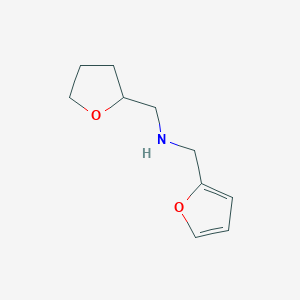

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)